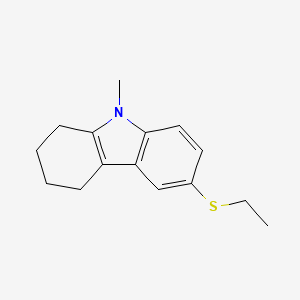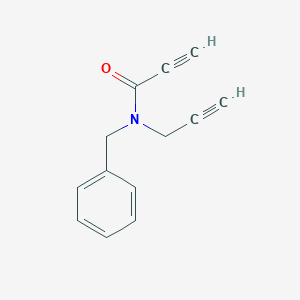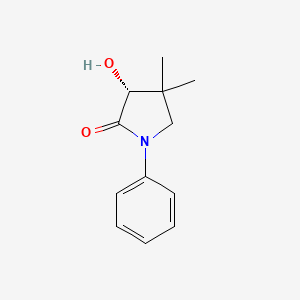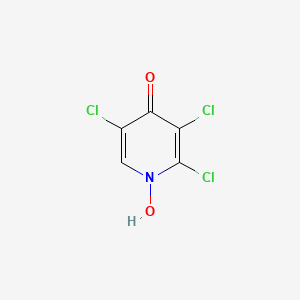
2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one is a chlorinated derivative of hydroxypyridinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one typically involves chlorination reactions starting from pyridinone derivatives. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the hydroxyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trichloropyridine: Lacks the hydroxyl group but shares the chlorination pattern.
1-Hydroxypyridin-4(1H)-one: Lacks the chlorine atoms but retains the hydroxyl group.
2,3,5-Trichloro-4-pyridinol: Similar structure with slight variations in functional groups.
Propiedades
Número CAS |
144285-56-3 |
|---|---|
Fórmula molecular |
C5H2Cl3NO2 |
Peso molecular |
214.43 g/mol |
Nombre IUPAC |
2,3,5-trichloro-1-hydroxypyridin-4-one |
InChI |
InChI=1S/C5H2Cl3NO2/c6-2-1-9(11)5(8)3(7)4(2)10/h1,11H |
Clave InChI |
MTDPESUOGSUHBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=C(N1O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
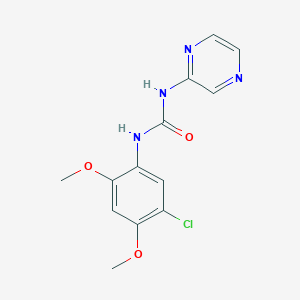
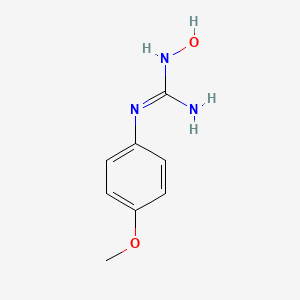

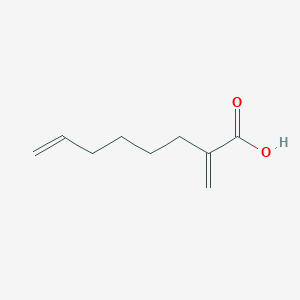
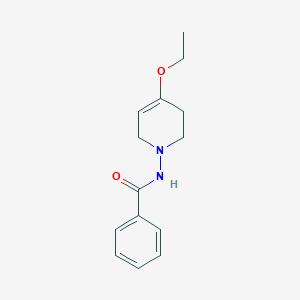
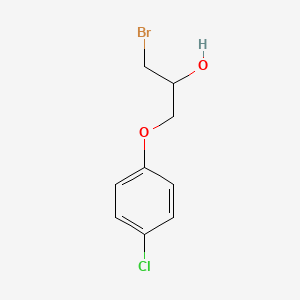
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
